benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyran ring, which is further connected to an amine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine typically involves the reaction of benzylamine with 5,6-dihydro-2H-pyran-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-2H-pyran-3-ylmethyl)-N-methylamine
- Benzylamine derivatives
- Pyran-based amines
Uniqueness
Benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-benzyl-1-(3,6-dihydro-2H-pyran-5-yl)methanamine |
InChI |
InChI=1S/C13H17NO/c1-2-5-12(6-3-1)9-14-10-13-7-4-8-15-11-13/h1-3,5-7,14H,4,8-11H2 |
InChI Key |
VIUINAYVCUSMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=C1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.